molecular formula C13H13N3 B12892566 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B12892566
M. Wt: 211.26 g/mol
InChI Key: KJBRCDXQYJYNEP-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a benzonitrile group attached to the pyrazole ring, which is further substituted with ethyl and methyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-ethyl-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile in the presence of a base such as sodium acetate . The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzonitrile ring, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light[][3].

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives[][3].

Scientific Research Applications

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

InChI

InChI=1S/C13H13N3/c1-3-12-9(2)15-16-13(12)11-6-4-10(8-14)5-7-11/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

KJBRCDXQYJYNEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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